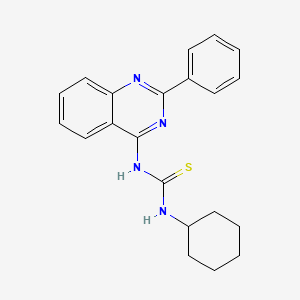![molecular formula C17H22N2O4 B14245855 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- CAS No. 189350-21-8](/img/structure/B14245855.png)
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is a heterocyclic organic compound containing both nitrogen and oxygen in a five-membered ring. This compound is part of the oxazolidinone class, which is known for its significant applications in medicinal chemistry, particularly as antimicrobials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- typically involves the reaction of an acid chloride substrate with oxazolidinone to form an imide. The substituents at the 4 and 5 positions of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of Evans auxiliaries for chiral synthesis, which is a common method for producing oxazolidinone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, which react with oxazolidinone to form imides . The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid chlorides typically results in the formation of imides .
Applications De Recherche Scientifique
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- involves the inhibition of protein synthesis. This compound targets the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with a similar mechanism of action but a better safety profile.
Cycloserine: Another oxazolidinone used as a second-line drug against tuberculosis.
Uniqueness
2-Oxazolidinone, 3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-, (4R)- is unique due to its specific structure, which includes a cyclohexyl and a nitroethyl group.
Propriétés
Numéro CAS |
189350-21-8 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4R)-3-[(1R)-1-cyclohexyl-2-nitroethyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H22N2O4/c20-17-19(16(12-23-17)14-9-5-2-6-10-14)15(11-18(21)22)13-7-3-1-4-8-13/h2,5-6,9-10,13,15-16H,1,3-4,7-8,11-12H2/t15-,16-/m0/s1 |
Clé InChI |
RNHOBTXJKAYTDC-HOTGVXAUSA-N |
SMILES isomérique |
C1CCC(CC1)[C@H](C[N+](=O)[O-])N2[C@@H](COC2=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)C(C[N+](=O)[O-])N2C(COC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


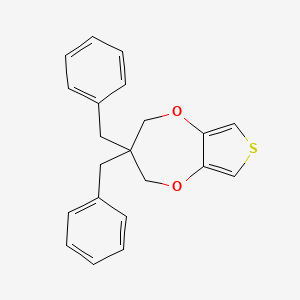
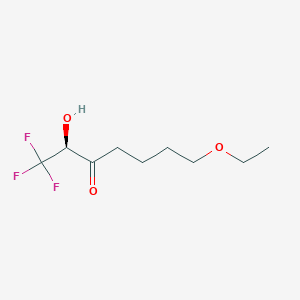
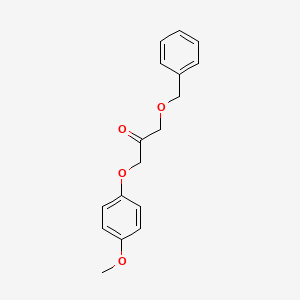
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[(4-Chlorophenyl)methylsulfanyl]pyridine-2-carbothioamide](/img/structure/B14245808.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
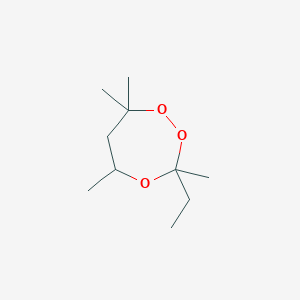
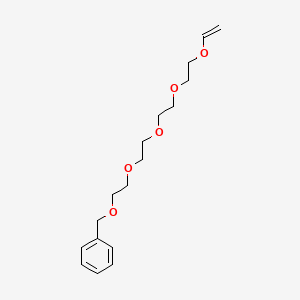
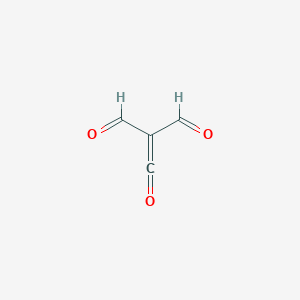
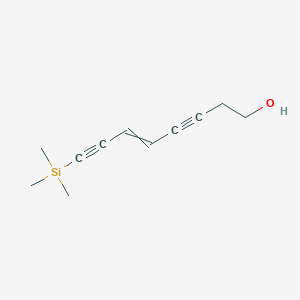
![N-[(1S)-1-(3-Methylphenyl)ethyl]acetamide](/img/structure/B14245837.png)
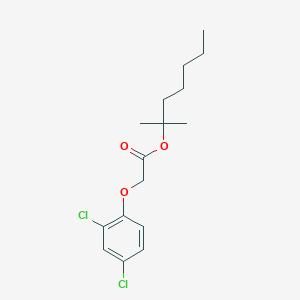
![Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-](/img/structure/B14245842.png)
